molecular formula C18H17F4N3 B10964887 1-butyl-6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

1-butyl-6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10964887
M. Wt: 351.3 g/mol
InChI Key: BKUUUHWTJKLYBM-UHFFFAOYSA-N
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Description

1-Butyl-6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the pyrazolo[3,4-b]pyridine family This compound is characterized by its unique structure, which includes a butyl group, a fluorophenyl group, a methyl group, and a trifluoromethyl group

Preparation Methods

The synthesis of 1-butyl-6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and pyridine derivatives.

    Introduction of Functional Groups: The butyl, fluorophenyl, methyl, and trifluoromethyl groups can be introduced through various substitution reactions.

    Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.

Industrial production methods may involve optimization of these synthetic routes to improve yield, reduce costs, and ensure scalability.

Chemical Reactions Analysis

1-Butyl-6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Butyl-6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties can be exploited in the development of advanced materials, such as organic semiconductors or fluorescent dyes.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-butyl-6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s functional groups play a crucial role in its binding affinity and specificity, influencing its biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.

Comparison with Similar Compounds

1-Butyl-6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds in the pyrazolo[3,4-b]pyridine family. Similar compounds include:

    1-Butyl-6-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its chemical properties and biological activity.

    1-Butyl-6-(4-bromophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine:

    1-Butyl-6-(4-methylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: The methylphenyl group may alter the compound’s physical and chemical properties, making it suitable for different applications.

Properties

Molecular Formula

C18H17F4N3

Molecular Weight

351.3 g/mol

IUPAC Name

1-butyl-6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C18H17F4N3/c1-3-4-9-25-17-16(11(2)24-25)14(18(20,21)22)10-15(23-17)12-5-7-13(19)8-6-12/h5-8,10H,3-4,9H2,1-2H3

InChI Key

BKUUUHWTJKLYBM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)F)C(F)(F)F

Origin of Product

United States

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